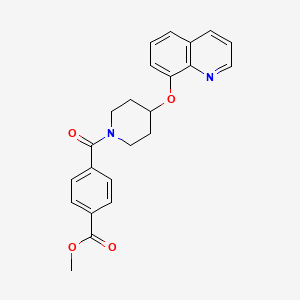

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications

Metabolic Fate and Drug Interactions

In Vitro Metabolic Fate : Research has shown that compounds like "Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)" and "Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11)" undergo extensive metabolic transformations. These include ester hydrolysis, mono/dihydroxylation, and the formation of glucuronides and sulfates. The metabolic pathways involve multiple cytochrome P450 isoforms and human carboxylesterases, highlighting the compound's extensive biotransformation potential and the need for inclusion of these metabolites in toxicological screening procedures (Richter et al., 2021).

Drug Interactions : The involvement of various cytochrome P450 enzymes in the metabolism of these compounds suggests the potential for drug-drug interactions. However, due to the compounds' diverse metabolic pathways, the likelihood of clinically significant interactions may be assessed as low, which is crucial for predicting possible drug interactions (Richter et al., 2022).

Synthetic Cannabinoid Receptor Agonists

Analytical and Developmental Studies : Compounds like QMPSB, QMPCB (SGT-11), and related molecules have been extensively characterized, indicating their significance as SCRAs. These studies not only provide analytical profiles that are valuable for forensic and clinical investigations but also shed light on the structural diversity of these compounds, contributing to the understanding of cannabinoid receptor pharmacology (Brandt et al., 2020).

Identification in Herbal Incense : The identification of novel synthetic cannabimimetics like QMPSB in products labeled as herbal incense underscores the ongoing challenge of detecting and regulating new psychoactive substances (NPS). These findings are critical for law enforcement and public health officials aiming to curb the spread of NPS (Blakey et al., 2016).

Future Directions

The future directions for research on this compound could include a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is currently unknown. It’s worth noting that quinoline derivatives have been found to be effective against various cancer cell lines

Biochemical Pathways

Given the structural similarity to other quinoline derivatives, it’s possible that this compound may interact with similar biochemical pathways . More research is needed to confirm this and to understand the downstream effects of these interactions.

Result of Action

Based on the known effects of similar compounds, it’s possible that this compound may have anti-cancer properties . .

properties

IUPAC Name |

methyl 4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-28-23(27)18-9-7-17(8-10-18)22(26)25-14-11-19(12-15-25)29-20-6-2-4-16-5-3-13-24-21(16)20/h2-10,13,19H,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUIQJGIFCCPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)

![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)

![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)

![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)